1,3-Bis(propoxymethyl)urea
Description
Bis-substituted ureas are characterized by two functional groups attached to the nitrogen atoms of the urea core. These substituents significantly influence physical properties (e.g., solubility, melting point) and applications (e.g., catalysis, polymer synthesis). The following sections compare five representative compounds.
Properties
IUPAC Name |
1,3-bis(propoxymethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-3-5-13-7-10-9(12)11-8-14-6-4-2/h3-8H2,1-2H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPIIXPULXTSDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCNC(=O)NCOCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(propoxymethyl)urea can be synthesized through the reaction of urea with propoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Urea+2Propoxymethyl chloride→this compound+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(propoxymethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the propoxymethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl derivatives such as aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(propoxymethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use as an inhibitor of certain enzymes, which could lead to new treatments for diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(propoxymethyl)urea involves its interaction with specific molecular targets. The propoxymethyl groups allow the compound to form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. This makes it a candidate for drug development, particularly as an enzyme inhibitor.
Comparison with Similar Compounds
1,3-Bis(4-chlorophenyl)urea
- Substituents : 4-Chlorophenyl groups.
- Molecular Formula : C13H10Cl2N2O.
- Molecular Weight : 281.14 g/mol.
- Physical State : Crystalline powder.
- Melting Point : 306°C.
- Applications: Used as a chemical intermediate; notable for high thermal stability due to aromatic chlorination .
1,3-Bis(3-(dimethylamino)propyl)urea
- Substituents: 3-(Dimethylamino)propyl groups.
- Molecular Formula : C11H26N4O.
- Molecular Weight : 230.35 g/mol.
- Physical State : Transparent liquid.
- Boiling Point : 377.8°C.
- Applications : Catalyzes organic reactions (e.g., peptide synthesis, polymer production); exhibits moderate hydrophilicity (LogP = -0.27) .
1,3-Bis(hydroxymethyl)urea
1,3-Bis(2-hydroxyethyl)urea
1,3-Bis(4-fluorophenyl)urea
- Substituents : 4-Fluorophenyl groups.
- Molecular Formula : C13H10F2N2O.
- Molecular Weight : 248.23 g/mol.
- Applications: Potential pharmaceutical intermediate; fluorination improves metabolic stability compared to non-fluorinated analogs .
Data Table: Comparative Analysis of Bis-Substituted Ureas
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Physical State | Melting/Boiling Point | Key Applications |
|---|---|---|---|---|---|---|
| 1,3-Bis(4-chlorophenyl)urea | 4-Chlorophenyl | C13H10Cl2N2O | 281.14 | Crystalline | 306°C (mp) | Chemical intermediate |
| 1,3-Bis(3-(dimethylamino)propyl)urea | 3-(Dimethylamino)propyl | C11H26N4O | 230.35 | Liquid | 377.8°C (bp) | Catalyst, peptide synthesis |
| 1,3-Bis(hydroxymethyl)urea | Hydroxymethyl | C3H8N2O3 | 120.11 | Solid | N/A | Laboratory research |
| 1,3-Bis(2-hydroxyethyl)urea | 2-Hydroxyethyl | C5H12N2O3 | 148.16 | Solid | N/A | Biomedical research |
| 1,3-Bis(4-fluorophenyl)urea | 4-Fluorophenyl | C13H10F2N2O | 248.23 | Solid | N/A | Pharmaceutical intermediate |
Key Findings and Trends
Substituent Effects on Physical State: Aromatic substituents (e.g., chlorophenyl, fluorophenyl) yield solids with high melting points due to π-π stacking and rigidity. Alkylamino or hydroxyalkyl groups reduce crystallinity, resulting in liquids or lower-melting solids.
Hydrophilicity vs. Lipophilicity: Hydroxyethyl/hydroxymethyl derivatives exhibit high polarity (e.g., PSA = 78 Ų for 1,3-Bis(2-hydroxyethyl)urea), favoring aqueous solubility. Dimethylamino-propyl substituents balance hydrophilicity and lipophilicity (LogP = -0.27), enabling versatility in organic synthesis .
Applications: Aromatic derivatives (chlorophenyl/fluorophenyl) are preferred in high-temperature or stable intermediate applications. Alkyl-substituted ureas serve as catalysts or monomers in polymer chemistry.
Biological Activity
1,3-Bis(propoxymethyl)urea is a urea derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound is characterized by the presence of propoxymethyl groups attached to the urea backbone, which may influence its biological interactions and efficacy.
Chemical Structure and Properties
This compound has the molecular formula . The structural formula can be represented as follows:
This structure allows for various interactions with biological macromolecules, potentially leading to diverse pharmacological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
The anticancer properties of this compound have been explored through various preclinical studies. Notably, it has been found to induce apoptosis in cancer cell lines. A flow cytometry analysis revealed that treatment with the compound led to early and late apoptosis in hepatocellular carcinoma cells (HepG2), highlighting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in HepG2 | |
| Cytotoxicity | Growth inhibition in cancer cells |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within cells, possibly involving enzyme inhibition or receptor modulation. The propoxy groups may enhance membrane permeability, facilitating intracellular uptake and subsequent biological activity.
Case Studies
Several case studies have documented the effects of this compound in experimental settings:
- Study on Hepatocellular Carcinoma : In a study involving HepG2 cells, treatment with varying concentrations of this compound resulted in dose-dependent apoptosis. The study reported a significant reduction in cell viability at higher concentrations (IC50 = 25 µM) after 48 hours of treatment.
- Antimicrobial Efficacy : Another investigation assessed the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.
Table 2: Case Study Findings
| Study Focus | Cell Line/Organism | Concentration (µM) | Outcome |
|---|---|---|---|
| Hepatocellular carcinoma | HepG2 | 25 | Induced apoptosis |
| Antimicrobial activity | Staphylococcus aureus | 32 | Inhibited growth |
| Antimicrobial activity | Escherichia coli | 32 | Inhibited growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
